molecular formula C14H18OS B14386594 4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one CAS No. 89817-01-6

4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one

Cat. No.: B14386594
CAS No.: 89817-01-6
M. Wt: 234.36 g/mol
InChI Key: WHRFPOLNCJUCMA-UHFFFAOYSA-N
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Description

4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It features a cyclohexane ring substituted with an ethyl group at the 4-position and a phenylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a nucleophilic substitution reaction with phenylsulfanyl chloride to introduce the phenylsulfanyl group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones.

Scientific Research Applications

4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfanyl)cyclohexan-1-one: Lacks the ethyl group at the 4-position.

    4-Ethylcyclohexan-1-one: Lacks the phenylsulfanyl group at the 2-position.

    2-(Methylsulfanyl)cyclohexan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

4-Ethyl-2-(phenylsulfanyl)cyclohexan-1-one is unique due to the presence of both the ethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89817-01-6

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

4-ethyl-2-phenylsulfanylcyclohexan-1-one

InChI

InChI=1S/C14H18OS/c1-2-11-8-9-13(15)14(10-11)16-12-6-4-3-5-7-12/h3-7,11,14H,2,8-10H2,1H3

InChI Key

WHRFPOLNCJUCMA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)SC2=CC=CC=C2

Origin of Product

United States

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